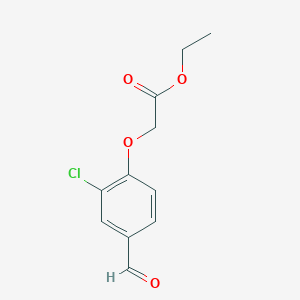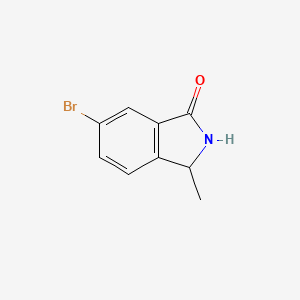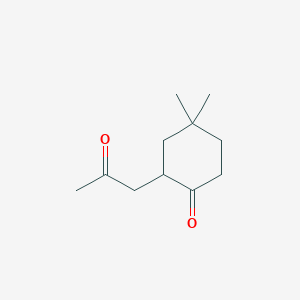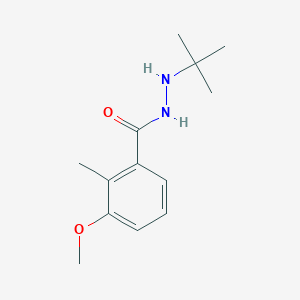
N-benzyl-1-cyclopropylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-cyclopropylethanamine is a chemical compound with the molecular formula C12H17N. It has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound consists of a benzyl group attached to a cyclopropylethanamine moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of N-benzyl-1-cyclopropylethanamine can be achieved through several routes. One common method involves the reaction of benzylamine with cyclopropylacetaldehyde in the presence of a reducing agent such as sodium borohydride . Another method includes the use of triethylamine in hexane at elevated temperatures (55-60°C) to achieve high yields . Industrial production methods often involve multi-step reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-benzyl-1-cyclopropylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst, or by using sodium borohydride (NaBH4) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Applications De Recherche Scientifique
N-benzyl-1-cyclopropylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-benzyl-1-cyclopropylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cell function and signaling .
Comparaison Avec Des Composés Similaires
N-benzyl-1-cyclopropylethanamine can be compared to other similar compounds, such as:
N-benzyl-1-cyclopropylmethanamine: Similar in structure but with a methylene group instead of an ethyl group.
N-benzyl-1-cyclopropylpropanamine: Contains a propyl group, leading to different chemical and biological properties.
N-benzyl-1-cyclopropylbutanamine: Features a butyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
163667-52-5 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1S)-N-benzyl-1-cyclopropylethanamine |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m0/s1 |
Clé InChI |
IAFIYTMWMGDDQD-JTQLQIEISA-N |
SMILES |
CC(C1CC1)NCC2=CC=CC=C2 |
SMILES isomérique |
C[C@@H](C1CC1)NCC2=CC=CC=C2 |
SMILES canonique |
CC(C1CC1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)



![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)

![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)


![(3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B3323298.png)


![Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate](/img/structure/B3323325.png)
